molecular formula C8H10ClN B12818801 2-Chloro-3,4,6-trimethylpyridine

2-Chloro-3,4,6-trimethylpyridine

Cat. No.: B12818801
M. Wt: 155.62 g/mol
InChI Key: CKFAUGYTGXHEGN-UHFFFAOYSA-N
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Description

2-Chloro-3,4,6-trimethylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and methyl groups at the 3-, 4-, and 6-positions on the pyridine ring. Chloropyridines are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in substitution reactions .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-3,4,6-trimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-5-4-6(2)10-8(9)7(5)3/h4H,1-3H3

InChI Key

CKFAUGYTGXHEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4,6-trimethylpyridine typically involves the chlorination of 3,4,6-trimethylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3,4,6-trimethylpyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-amino-3,4,6-trimethylpyridine.

    Oxidation: this compound-5-carboxylic acid.

    Reduction: 3,4,6-trimethylpyridine.

Scientific Research Applications

2-Chloro-3,4,6-trimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,6-trimethylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it could disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

(a) 3-Bromo-2,4,6-trimethylpyridine

This compound replaces chlorine with bromine. Key differences include:

  • Molecular Weight : Bromine’s higher atomic mass increases molecular weight compared to the chloro analog.
  • Reactivity : Bromine’s lower electronegativity and larger atomic size may reduce electrophilic substitution reactivity compared to chlorine.
  • Applications : Market reports highlight its use in specialty chemicals, suggesting similar niche roles for 2-Chloro-3,4,6-trimethylpyridine .

(b) 2-Chloro-4-iodo-3-methylpyridine (MFCD03092001)

This derivative features iodine at the 4-position and a single methyl group. Differences include:

  • Spectral Data : ¹H NMR shifts for methyl groups in pyridines typically appear at δ 2.3–2.6 ppm, as seen in analogs from .

Comparison with Pyridine Derivatives Bearing Multiple Substituents

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

These compounds () share a chloropyridine core but include phenyl substituents. Key contrasts:

  • Melting Points : 268–287°C for phenyl-substituted analogs vs. ~200°C for simpler chloropyridines (e.g., 4,6-dichloro-2-pyrimidinamine) .
  • Synthetic Yield : 67–81% for phenyl derivatives, suggesting steric challenges absent in this compound .

Reactivity and Structural Insights from Related Heterocycles

3-(2-Chloroethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium Picrate

This charge-transfer complex () highlights chlorine’s role in molecular interactions:

  • Hydrogen Bonding : Chloroethyl groups participate in weak C–H···O interactions, stabilizing crystal packing.

4,6-Dichloro-2-pyrimidinamine

  • Stability : Electron-withdrawing chlorine atoms enhance ring stability, a trait shared with this compound.
  • Synthetic Utility : Used as a building block in drug synthesis, analogous to chloropyridines .

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound* C₈H₁₀ClN 155.62 ~200 (estimated) 2-Cl; 3,4,6-CH₃
3-Bromo-2,4,6-trimethylpyridine C₈H₁₀BrN 200.08 Not reported 3-Br; 2,4,6-CH₃
4,6-Dichloro-2-pyrimidinamine C₄H₃Cl₂N₃ 163.98 198–200 4,6-Cl; 2-NH₂
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 267.47 Not reported 2-Cl; 4-I; 3-CH₃

*Estimated based on analogs in and .

Table 2. Spectral Data Comparison

Compound (Reference) ¹H NMR δ (ppm) IR (cm⁻¹)
Phenyl-substituted chloropyridine 2.3–2.6 (CH₃), 7.2–8.1 (Ar-H) 1650 (C=N), 750 (C–Cl)
3-(2-Chloroethyl)-pyrido-pyrimidinium 1.8–2.1 (CH₃), 4.3 (CH₂Cl) 1720 (C=O), 1250 (NO₂)

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